molecular formula C14H18N2O B8302241 3,4-Dihydrospiro[5H-1-benzazepine-2(1H), 4'-piperidin]-5-one

3,4-Dihydrospiro[5H-1-benzazepine-2(1H), 4'-piperidin]-5-one

Cat. No. B8302241
M. Wt: 230.31 g/mol
InChI Key: PKVNUCNJYFHGIE-UHFFFAOYSA-N
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Patent
US06476019B1

Procedure details

Acetate 10 (20 mg, 0.072 mmoles) was dissolved in 2 N HCl (0.31 mL) and heated to 85° C. After 3 h, the reaction mixture was diluted with 5 N NaOH to a pH˜11 and extracted with CH2Cl2 (3×3 mL). The combined organic layers were dried over Na2SO4 and concentrated to afford 11(16.2 mg, 0.071 mmoles, 96%) as a colorless oil. 1H NMR (CDCl3) δ7.83 (1H, dd, J=1.7, 7.6 Hz), 7.32 (1H, ddd, J=2.2, 8.1, 9.1 Hz), 6.93 (1H, m), 6.77 (1H, d, J=7.9 Hz), 3.76 (1H, d, J=7.9 Hz), 3.98 (1H, s), 2.83 (6H, m), 1.31 (2H, m), 1.64 (5H, m); IR (thin film, NaCl) 3290, 2964, 1716, 1664, 1422 cm−1; LRMS: M+=230.
Name
Acetate
Quantity
20 mg
Type
reactant
Reaction Step One
Name
Quantity
0.31 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
96%

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:9][CH2:8][C:7]2([CH2:15][CH2:14][C:13](=[O:16])[C:12]3[CH:17]=[CH:18][CH:19]=[CH:20][C:11]=3[NH:10]2)[CH2:6][CH2:5]1)(=O)C>Cl.[OH-].[Na+]>[NH:4]1[CH2:9][CH2:8][C:7]2([CH2:15][CH2:14][C:13](=[O:16])[C:12]3[CH:17]=[CH:18][CH:19]=[CH:20][C:11]=3[NH:10]2)[CH2:6][CH2:5]1 |f:2.3|

Inputs

Step One
Name
Acetate
Quantity
20 mg
Type
reactant
Smiles
C(C)(=O)N1CCC2(CC1)NC1=C(C(CC2)=O)C=CC=C1
Name
Quantity
0.31 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (3×3 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N1CCC2(CC1)NC1=C(C(CC2)=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.071 mmol
AMOUNT: MASS 16.2 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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